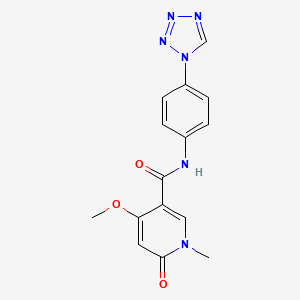
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran core with various functional groups, including an azepane ring, a hydroxy group, and a thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Final Functionalization: Hydroxylation and other functional group modifications can be carried out under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The azepane and thiophene rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone, while reduction could produce a benzofuranol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, benzofuran derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its interactions with biological targets such as enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, the compound might be used in the synthesis of materials with specific properties, such as polymers or dyes. Its functional groups allow for modifications that can enhance material performance.
作用機序
The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
Azepane Derivatives: Compounds with similar ring structures, often studied for their pharmacological properties.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Uniqueness
What sets (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one apart is its combination of functional groups, which can confer unique biological and chemical properties. The presence of the azepane ring, hydroxy group, and thiophene ring in a single molecule allows for diverse interactions and applications.
特性
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-17-8-7-15-19(23)18(12-14-6-5-11-25-14)24-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRVNMFLOGQHF-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one](/img/structure/B2620211.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)



![2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
![1-Cyclopropyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrrolidin-2-one](/img/structure/B2620224.png)

![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)

